3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione
Description
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione (compound 23 in ) is a hydantoin derivative structurally derived from phenytoin (5,5-diphenylimidazolidine-2,4-dione), a well-established anticonvulsant drug . The addition of a morpholinomethyl group at the 3-position distinguishes it from phenytoin and modifies its pharmacological and physicochemical properties. This compound exhibits broad-spectrum anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and 6 Hz seizure tests, with efficacy comparable to phenytoin and superior to levetiracetam in specific paradigms .
Properties
CAS No. |
856-85-9 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3/c24-18-20(16-7-3-1-4-8-16,17-9-5-2-6-10-17)21-19(25)23(18)15-22-11-13-26-14-12-22/h1-10H,11-15H2,(H,21,25) |
InChI Key |
FJEONPZKBIRRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the 3-Position
The most direct route involves modifying the 3-position of 5,5-diphenylimidazolidine-2,4-dione (I) through nucleophilic displacement. Key steps include:
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Preparation of 3-Halogenated Intermediate :
-
5,5-Diphenylimidazolidine-2,4-dione (I) is synthesized via condensation of benzil with urea or thiourea under basic conditions .
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Halogenation : Treatment with halogenating agents (e.g., dimethyl sulfate or chloroformate esters) introduces a leaving group at the 3-position . For example, reacting I with dimethyl sulfate in DMSO yields 3-methyl-5,5-diphenylimidazolidine-2,4-dione (IV) .
-
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Reaction with Morpholine :
Example Reaction :
Alkylation via Morpholin-4-ylmethyl Halides
Alternative methods employ alkylation agents to introduce the morpholin-4-ylmethyl group:
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Synthesis of Morpholin-4-ylmethyl Halide :
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Reaction with 5,5-Diphenylimidazolidine-2,4-dione :
Key Considerations :
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Yield : Reported yields for analogous reactions range from 56% to 85%, depending on reaction conditions .
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Purification : Recrystallization from ethanol or methanol is common .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and selectivity, as demonstrated in phenytoin derivatives :
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Core Synthesis :
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Oxidation or Substitution :
Advantages :
Strecker Synthesis and Functionalization
Inspired by hydantoin synthesis methods :
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Strecker Reaction :
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Functionalization :
Limitation : Limited direct applicability to 5,5-diphenyl cores, requiring further optimization .
Characterization and Validation
Critical analytical techniques include:
Challenges and Optimization Strategies
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Steric Hindrance : Bulky phenyl groups at C5 may slow nucleophilic substitution. Solutions:
-
Byproduct Formation :
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Morpholine, NaOH, DMSO, 70–100°C | 56–85% | High regioselectivity, scalable | Requires halogenated intermediate |
| Alkylation | Morpholin-4-ylmethyl halide, acetone | 72–87% | Direct functionalization | Toxic reagents (e.g., ClCH₂) |
| Microwave-Assisted | KOH, DMSO, 750 W, 30–90 s pulses | 90–95% | Rapid synthesis, minimal byproducts | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated phenyl groups.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the imidazolidine-2,4-dione class and features a morpholinyl group at the 3-position and two phenyl groups at the 5-position. Its molecular formula is with a molecular weight of approximately 351.399 g/mol. The unique structure grants it various chemical interactions and biological activities, making it a subject of interest in multiple research areas .
Pharmacological Studies
Antinociceptive Properties : Research indicates that 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione exhibits significant antinociceptive effects in animal models. It has been shown to effectively reduce acute pain responses, suggesting its potential for pain management therapies.
Anticonvulsant Activity : The compound's derivatives have demonstrated potential as anticonvulsants, indicating broader therapeutic applications in neurological disorders.
Mechanism of Action : The mechanism involves interaction with opioid receptors and modulation of neurotransmitter systems, influencing both nociceptive and non-nociceptive pain pathways. Further pharmacodynamic and pharmacokinetic studies are necessary to fully elucidate its therapeutic potential.
Antimicrobial and Anticancer Properties : Beyond its analgesic properties, this compound is being investigated for its antimicrobial and anticancer activities. Its structural features allow it to interact with biological targets effectively, enhancing its potential as a therapeutic agent in cancer treatment .
Case Studies :
- A study evaluated the compound's efficacy against various cancer cell lines, revealing promising results compared to standard chemotherapeutic agents like cisplatin .
- Another investigation focused on the synthesis of morpholine-based derivatives that exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting its potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Phenytoin (5,5-Diphenylimidazolidine-2,4-dione)
3-Substituted Hydantoin Derivatives
Hybrid Derivatives with Piperazine/Thiazolidine Moieties
- YPC-21440 (Thiazolidine-2,4-dione derivative) : Contains a 4-methylpiperazine group; designed as a pan-Pim kinase inhibitor but lacks anticonvulsant data .
Pharmacological and Mechanistic Comparisons
Anticonvulsant Efficacy
Target Compound 23 :
- Phenytoin: Limited efficacy in 6 Hz models; primarily acts via sodium channel blockade .
Structural and Computational Insights
Crystallographic and Hirshfeld Surface Analyses
- Target Compound 23: Not yet crystallographically characterized.
- 3-(4-Fluorophenacyl) derivative : Forms N–H···O hydrogen-bonded dimers, influencing packing and stability .
- 5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl) derivative : Exhibits planar hydantoin rings; energy band gap (4.25 eV) suggests stability .
Quantum Mechanical Studies
- Target Compound 23 : Morpholine moiety may enhance solubility and bioavailability via hydrogen-bonding interactions .
Biological Activity
3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of 5,5-diphenylimidazolidine-2,4-dione (Phenytoin), has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 351.44 g/mol
- CAS Number : 856-85-9
Synthesis and Derivatives
The synthesis of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione involves several chemical reactions that modify the imidazolidine core. Research has shown that various derivatives exhibit enhanced biological activity compared to the parent compound. For instance, nucleophilic substitutions and acylation reactions have been employed to create derivatives with specific pharmacological properties .
Anticonvulsant Activity
One of the most notable pharmacological activities of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione is its anticonvulsant effect. The compound has been tested using the Strychnine Induced Convulsion Method, demonstrating significant efficacy in reducing convulsions in animal models. The structure-activity relationship (SAR) indicates that derivatives with electron-withdrawing groups exhibit higher anticonvulsant activity than those with electron-donating groups .
Antimicrobial Properties
The compound also shows considerable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains and fungi. For instance, 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione demonstrated inhibition of fungal growth at specific concentrations .
The mechanisms underlying the biological activities of this compound are primarily related to its interaction with ion channels and enzymes:
- Sodium Channel Inhibition : Like its parent compound Phenytoin, it inhibits voltage-gated sodium channels in neuronal cells, stabilizing the inactive state of these channels and preventing excessive neuronal firing .
- Antioxidant Activity : Some studies suggest that derivatives of this compound possess antioxidant properties that may contribute to their neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione:
- Anticonvulsant Study : A study conducted by Al-Nuzal et al. synthesized various derivatives and evaluated their anticonvulsant properties. The findings indicated that certain modifications significantly enhanced efficacy against induced seizures .
- Antimicrobial Evaluation : Research assessing the antimicrobial properties of this compound found it effective against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticonvulsant | Significant reduction in convulsive episodes | Sodium channel inhibition |
| Antimicrobial | Effective against multiple bacterial strains | Disruption of microbial cell function |
| Antioxidant | Reduction in oxidative stress | Scavenging free radicals |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione, and how can reaction efficiency be optimized?
- Methodological Answer :
- Step 1 : Adapt synthetic routes from structurally analogous hydantoin derivatives. For example, refluxing thiosemicarbazides with chloroacetic acid in DMF/acetic acid mixtures under sodium acetate catalysis (as in ) can be modified by substituting morpholine-containing precursors.
- Step 2 : Optimize reaction parameters (temperature, solvent ratio, catalyst loading) using factorial design principles. This involves varying factors systematically to identify interactions affecting yield .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., DMF-ethanol mixtures) .
Q. What techniques are suitable for crystallographic characterization of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use single-crystal XRD to determine unit cell parameters (e.g., monoclinic system, space group P2₁) as demonstrated for 3-hexyl-5,5-diphenylimidazolidine-2,4-dione. Key parameters include a = 8.5–8.9 Å, b = 8.9–23.4 Å, β ≈ 91°, and Z = 4 .
- Sample Preparation : Grow colorless block crystals (0.2–0.3 mm dimensions) at 100 K under MoKα radiation (λ = 0.71073 Å) .
Q. What safety protocols are critical when handling morpholine-functionalized compounds?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Procedures : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline immediately .
- Storage : Store in airtight containers away from oxidizers. Ensure proper ventilation to prevent aerosol formation .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives targeting specific biological activities?
- Methodological Answer :
- Step 1 : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in morpholine substitutions .
- Step 2 : Use molecular docking (AutoDock, Schrödinger) to screen derivatives against protein targets. Prioritize candidates with low binding energies and favorable ADMET profiles .
- Step 3 : Validate predictions experimentally. For example, synthesize top-ranked analogs and assay for bioactivity .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian NMR shifts). Discrepancies may arise from solvent effects or conformational flexibility .
- Crystallographic Confirmation : Use XRD to validate bond lengths/angles. For example, C–N bond lengths in morpholine rings should align with reported values (e.g., ~1.45 Å) .
- Impurity Analysis : Perform HPLC-MS to detect byproducts. Adjust synthetic conditions (e.g., purification steps) to minimize interference .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Step 1 : Apply Design of Experiments (DoE) to optimize interdependent variables. For example, a 2³ factorial design can test temperature, catalyst load, and reaction time .
- Step 2 : Use flow chemistry for exothermic or air-sensitive steps. Continuous reactors enhance reproducibility and reduce decomposition .
- Step 3 : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Stabilize morpholine intermediates under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
